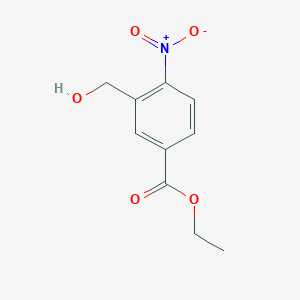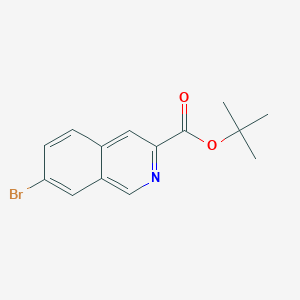
tert-Butyl 7-bromoisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-bromoisoquinoline-3-carboxylate: is a synthetic derivative of the isoquinoline family. It is a versatile compound widely used in various scientific applications, including organic synthesis, pharmaceuticals, and biotechnology. This compound is known for its unique reactivity and stability, making it a valuable asset in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by tert-butyl esterification. One common method includes the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination. This process ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different isoquinoline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Production of reduced isoquinoline compounds.
Oxidation: Generation of isoquinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.
Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.
Material Science: The compound is employed in the creation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 7-bromoisoquinoline-3-carboxylate stands out due to its specific bromine substitution on the isoquinoline ring, which imparts unique reactivity and stability. This makes it particularly useful in selective chemical transformations and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C14H14BrNO2 |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
tert-butyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3 |
InChI-Schlüssel |
GVVWBTMTBVQTOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


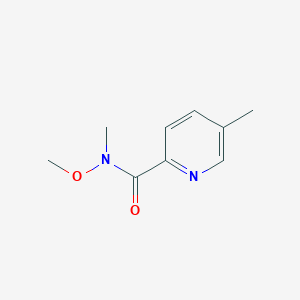

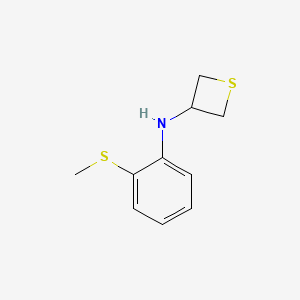
![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
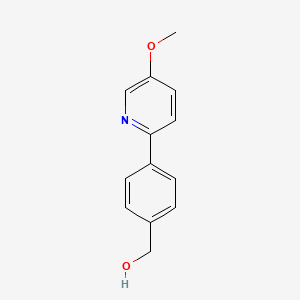
![2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol](/img/structure/B13000775.png)
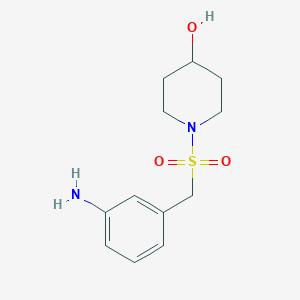
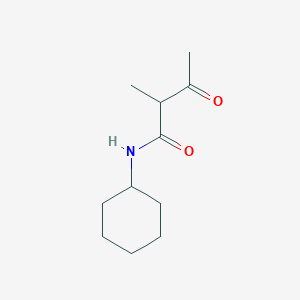

![3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)
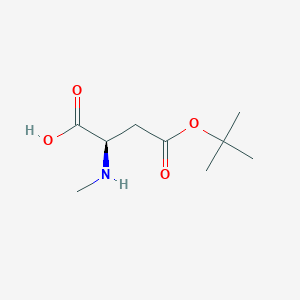
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
